molecular formula C18H17N3O3S2 B11015852 Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11015852
M. Wt: 387.5 g/mol
InChI Key: AZJKQGGTBWJYFE-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a bisthiazole derivative characterized by two interconnected thiazole rings. The central scaffold includes a methyl carboxylate group at position 4 of the phenyl-substituted thiazole and a 4-ethyl-2-methylthiazole moiety linked via a carbonylamino (-NHCO-) bridge.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O3S2/c1-4-12-15(25-10(2)19-12)16(22)21-18-20-13(17(23)24-3)14(26-18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,20,21,22)

InChI Key

AZJKQGGTBWJYFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure shares similarities with several analogs, differing primarily in substituents and linker groups. Key comparisons include:

Compound Name Substituents/Modifications Structural Features Key Differences Reference
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate -NH₂ at position 2; lacks the [(4-ethyl-2-methylthiazole)carbonyl]amino group Single thiazole core with phenyl and carboxylate Simpler structure; absence of bisthiazole system
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 3-Nitrobenzamido group at position 2; ethyl ester Single thiazole with nitroaromatic substitution Different substituent electronics (electron-withdrawing nitro group)
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Benzimidazole-phenyl group at position 2 Extended aromatic system via benzimidazole Increased π-π stacking potential
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Hybrid thiazole-pyrimidine core; nitro and hydroxyphenyl groups Bicyclic system with polar groups Enhanced hydrogen-bonding capacity

Key Observations :

  • The target compound’s bisthiazole system (vs. single thiazole in ) may enhance rigidity and binding specificity.
  • Unlike nitro- or benzimidazole-containing analogs (), the absence of strong electron-withdrawing groups may influence redox properties.

Yield and Purity :

  • Yields for thiazole derivatives vary widely. For instance, compound 3 in was obtained in 18% yield, while catalyst-free methods in may improve efficiency.

Biological Activity

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Synthesis

The compound features a complex structure characterized by two thiazole rings connected through an amide bond. The synthesis typically involves the reaction of thiazole derivatives with appropriate acylating agents, followed by esterification to yield the final product. The general synthetic route may be summarized as follows:

  • Formation of Thiazole Ring : Reacting ethyl 4-bromoacetate with thiourea.
  • Acylation : Introducing the carbonyl group via acyl chloride.
  • Esterification : Converting the carboxylic acid to the methyl ester.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.8 µg/mL
Escherichia coli15.6 µg/mL
Pseudomonas aeruginosa31.25 µg/mL

Research indicates that the compound's antibacterial activity is superior to that of traditional antibiotics such as oxytetracycline, with some derivatives showing up to a 16-fold increase in potency against resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives is also notable. Studies have shown that this compound can inhibit cancer cell proliferation in various cancer lines. For instance:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

Case Studies and Research Findings

Several studies have documented the biological activity of thiazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A comprehensive evaluation revealed that compounds with similar structures exhibited enhanced antibacterial properties compared to conventional antibiotics .
  • Anticancer Research : Investigations into the effects on different cancer cell lines demonstrated significant cytotoxicity linked to the compound's structural features .
  • Inflammation Model Studies : Animal models showed reduced inflammation markers upon treatment with thiazole derivatives, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Basic: What are the optimized synthetic routes for producing high-purity Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate?

Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of thiazole precursors. Key steps include:

  • Thiazole ring formation : Use of 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid as a core precursor.
  • Amide coupling : Activation of the carbonyl group (e.g., via HATU or DCC) for reaction with the amino-thiazole moiety.
  • Esterification : Methylation of the carboxylate group using methanol under acidic conditions.
    Purification often employs recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (>95%) and NMR to confirm absence of byproducts like unreacted intermediates or oxidation derivatives .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., ethyl group at C4 of the thiazole, phenyl at C5). For example, the methyl ester group typically shows a singlet at ~3.8 ppm in 1H NMR.
  • IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]+) matching the theoretical mass (C19H18N3O3S2: 408.08 g/mol). Discrepancies >2 ppm suggest impurities or incorrect functionalization .

Advanced: How do structural modifications (e.g., substituent variations) influence this compound’s biological activity?

Answer:
A comparative SAR study of analogs reveals:

Substituent Biological Impact Source
4-Ethyl (thiazole)Enhances lipophilicity, improving membrane permeability
5-Phenyl (thiazole)Increases π-π stacking with enzyme active sites
Methyl ester (C4)Balances solubility and metabolic stability
Replacing the ethyl group with bulkier substituents (e.g., trifluoromethyl) may reduce activity due to steric hindrance .

Advanced: How to resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability)?

Answer:
Contradictions may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% can denature proteins). Standardize protocols using validated kits (e.g., Kinase-Glo® for kinases).
  • Enzyme isoforms : Test selectivity across isoforms (e.g., COX-1 vs. COX-2) via competitive binding assays.
  • Compound stability : Pre-incubate the compound in assay buffer and monitor degradation via LC-MS. Oxidation of the thiazole ring or ester hydrolysis can reduce potency .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures (e.g., PDB ID 1XM6 for kinases) to model interactions. The phenyl group at C5 shows strong affinity for hydrophobic pockets.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; hydrogen bonds between the amide carbonyl and Arg residues are critical.
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications (e.g., replacing ethyl with propyl) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C under inert gas (argon).
  • Photostability : Susceptible to UV-induced oxidation; use amber vials for long-term storage.
  • Hydrolytic stability : Ester groups degrade in aqueous buffers (pH >8); use freshly prepared DMSO stock solutions .

Advanced: How to design analogs to mitigate off-target effects observed in cellular assays?

Answer:

  • Selective functionalization : Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce non-specific binding.
  • Prodrug strategies : Mask the ester group with a cleavable moiety (e.g., phosphate) to limit premature activation.
  • CRISPR screening : Identify off-target pathways (e.g., using K562 cell libraries) and refine design based on gene ontology analysis .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Cancer cell lines : NCI-60 panel for antiproliferative activity (GI50 values).
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin).
  • Microsomal stability : Rat liver microsomes to predict metabolic clearance .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (≤20% v/v).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release.
  • Salt formation : Convert to a sodium or hydrochloride salt if the carboxylic acid derivative is accessible .

Advanced: What mechanistic studies elucidate its dual activity as an antimicrobial and anticancer agent?

Answer:

  • Transcriptomics : RNA-seq of treated E. coli vs. HeLa cells to identify shared pathways (e.g., DNA damage response).
  • Metabolomics : Track ATP depletion (via LC-MS) in both bacterial and cancer cells.
  • Target engagement : Use biotinylated probes for pull-down assays followed by SDS-PAGE/MS identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.